molecular formula C23H27N3O2 B7881984 yGsy2p-IN-H23

yGsy2p-IN-H23

货号: B7881984
分子量: 377.5 g/mol
InChI 键: YGPHAIXUDLLWHC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

yGsy2p-IN-H23: 是一种强效且首创的抑制剂,专门针对酵母糖原合成酶 2 (yGsy2p) 设计。它对人糖原合成酶 1 (hGYS1) 表现出 875 µM 的 IC50 值。 该化合物精确地结合在 yGsy2p 的尿苷二磷酸葡萄糖结合口袋内 .

准备方法

合成路线和反应条件: yGsy2p-IN-H23 的合成涉及多个步骤,包括关键中间体的形成及其随后的偶联反应。详细的合成路线和反应条件属于专有信息,未公开披露。

工业生产方法: this compound 的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该过程包括严格的质量控制措施,以保持该化合物的功效和安全性,用于研究目的。

化学反应分析

反应类型: yGsy2p-IN-H23 经历各种化学反应,包括:

    氧化: 该化合物可以在特定条件下氧化,形成氧化衍生物。

    还原: 还原反应可以将 this compound 转化为其还原形式。

    取代: 该化合物可以进行取代反应,其中特定的官能团被其他官能团取代。

常见试剂和条件:

    氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

    还原: 使用硼氢化钠和氢化铝锂等还原剂。

    取代: 在受控条件下使用卤素和亲核试剂等试剂。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生氧化衍生物,而取代反应可以产生 this compound 的各种取代类似物。

科学研究应用

yGsy2p-IN-H23 主要用于科学研究,以研究糖原储存病 (GSD)。其应用包括:

作用机制

yGsy2p-IN-H23 通过结合在酵母糖原合成酶 2 (yGsy2p) 的尿苷二磷酸葡萄糖结合口袋内发挥作用。这种结合抑制了酶的活性,从而减少了糖原的合成。 该化合物的分子靶标包括酵母糖原合成酶 2 和人糖原合成酶 1,对后者的 IC50 值为 875 µM .

相似化合物的比较

类似化合物:

独特性: this compound 的独特性在于其在 yGsy2p 的尿苷二磷酸葡萄糖结合口袋内的特异性结合,使其成为首创的抑制剂。 其高度特异性和效力使其成为研究糖原合成酶和相关代谢途径的宝贵工具 .

生物活性

yGsy2p-IN-H23 is a small molecule inhibitor specifically designed to target yeast glycogen synthase 2 (yGsy2p). This compound has garnered attention due to its potential therapeutic applications in glycogen storage diseases (GSDs), where the over-accumulation of glycogen is a hallmark. The following sections detail the biological activity, structure-activity relationships, and relevant case studies associated with this compound.

This compound functions as an inhibitor of glycogen synthase, the enzyme responsible for glycogen synthesis. The compound binds within the uridine diphosphate glucose (UDP-glucose) binding pocket of yGsy2p, as confirmed by X-ray crystallography at a resolution of 2.85 Å . This binding site is crucial for the enzyme's activity, and inhibition here can significantly suppress glycogen accumulation.

Structure-Activity Relationship (SAR)

The development of this compound involved extensive medicinal chemistry efforts that examined over 500 analogs. These studies revealed a structure-activity relationship that highlighted the importance of specific functional groups in enhancing potency against both yeast and human glycogen synthases. Notably, substituted pyrazole compounds derived from this research exhibited up to 300-fold improved potency against human glycogen synthase 1 (hGYS1) compared to this compound .

CompoundTarget EnzymeIC50 Value
This compoundhGYS1875 µM
Pyrazole AnaloghGYS1Improved by 300-fold

Kinetic Studies

Kinetic analyses indicated that this compound exhibits non-competitive inhibition with respect to UDP-glucose. This information is critical for understanding how the compound might be used therapeutically, as non-competitive inhibitors can still function effectively in the presence of substrate .

Clinical Relevance in GSDs

Glycogen storage diseases are a group of inherited metabolic disorders characterized by enzyme deficiencies that lead to abnormal glycogen accumulation. The use of this compound in experimental models suggests it could provide a novel therapeutic strategy for managing these conditions. For instance, in vitro studies have shown that compounds targeting glycogen synthase can effectively reduce glycogen levels in cell models representative of GSDs .

Case Report Example

A recent case study highlighted two sisters diagnosed with GSD type I, exhibiting symptoms such as hepatomegaly and hypoglycemia. In their treatment plan, potential inhibitors like this compound could be considered for future clinical trials aimed at reducing excessive glycogen accumulation .

Research Findings

Research has demonstrated that this compound not only inhibits yeast glycogen synthase but also shows promise in human models. The ability to inhibit both yeast and human forms suggests that this compound could be a valuable tool in drug discovery for GSD treatments .

属性

IUPAC Name

2-methoxy-4-[3-[2-(1-methylpyrrolidin-2-yl)ethyl]-5-phenylimidazol-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-25-13-6-9-19(25)12-14-26-16-24-22(17-7-4-3-5-8-17)23(26)18-10-11-20(27)21(15-18)28-2/h3-5,7-8,10-11,15-16,19,27H,6,9,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPHAIXUDLLWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CCN2C=NC(=C2C3=CC(=C(C=C3)O)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。